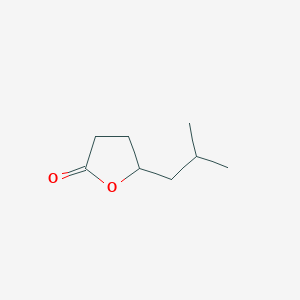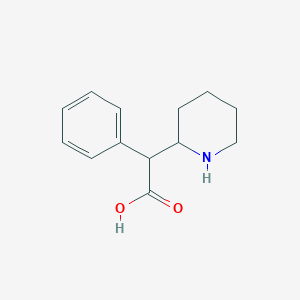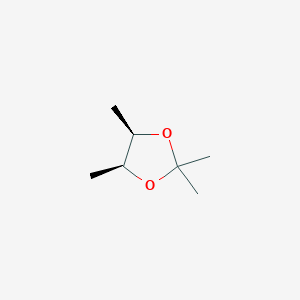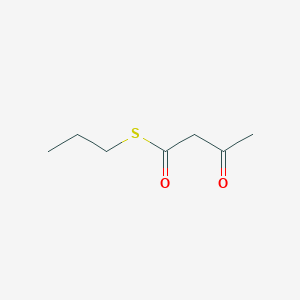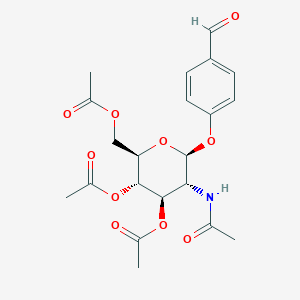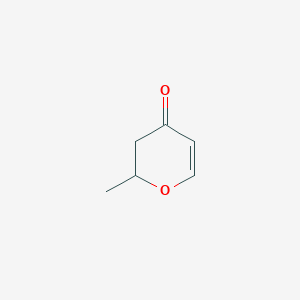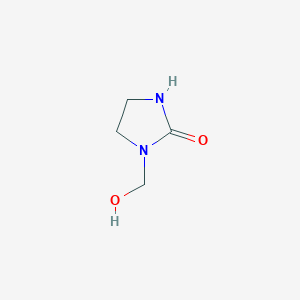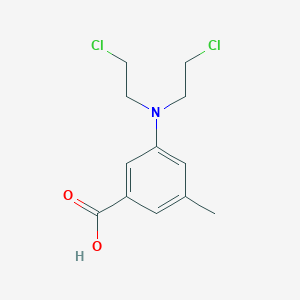
m-Toluic acid, 5-bis(2-chloroethyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-Toluic acid, 5-bis(2-chloroethyl)amino- is a chemical compound that belongs to the class of alkylating agents. It has been widely used in scientific research for its ability to modify and crosslink DNA, which can lead to cell death.
Mechanism Of Action
M-Toluic acid, 5-bis(2-chloroethyl)amino- works by modifying and crosslinking DNA, which can lead to cell death. It does this by reacting with the nitrogen atoms in the DNA bases, causing them to become crosslinked. This can prevent DNA replication and transcription, leading to cell death.
Biochemical And Physiological Effects
M-Toluic acid, 5-bis(2-chloroethyl)amino- has been shown to have a range of biochemical and physiological effects. It can cause DNA damage and cell death, leading to anti-tumor effects. However, it can also cause toxicity in healthy cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Advantages And Limitations For Lab Experiments
One advantage of using m-Toluic acid, 5-bis(2-chloroethyl)amino- in lab experiments is its ability to selectively target and kill cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, its toxicity to healthy cells can be a limitation, as it can lead to unwanted side effects.
Future Directions
There are several future directions for the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in scientific research. One direction is the development of new cancer therapies that use this compound to selectively target and kill cancer cells. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in combination with other drugs or therapies could also be explored as a way to enhance its anti-tumor effects while minimizing its toxicity to healthy cells.
In conclusion, m-Toluic acid, 5-bis(2-chloroethyl)amino- is a promising compound for scientific research, particularly in the development of new cancer therapies. Its ability to modify and crosslink DNA can lead to cell death, making it an effective anti-tumor agent. However, its toxicity to healthy cells can be a limitation, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
M-Toluic acid, 5-bis(2-chloroethyl)amino- can be synthesized by reacting m-toluic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloroethylamine to form the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
M-Toluic acid, 5-bis(2-chloroethyl)amino- has been widely used in scientific research as an alkylating agent. It has been used to study the effects of DNA crosslinking and modification on cell growth and survival. It has also been used in the development of new cancer therapies, as it can selectively target and kill cancer cells.
properties
CAS RN |
17191-65-0 |
|---|---|
Product Name |
m-Toluic acid, 5-bis(2-chloroethyl)amino- |
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-6-10(12(16)17)8-11(7-9)15(4-2-13)5-3-14/h6-8H,2-5H2,1H3,(H,16,17) |
InChI Key |
XUOHIEMVNRNKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
Other CAS RN |
17191-65-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)
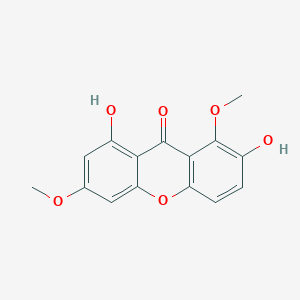
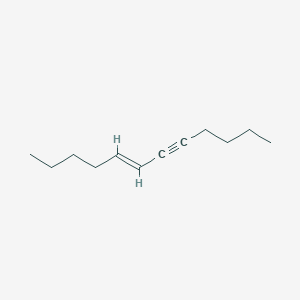
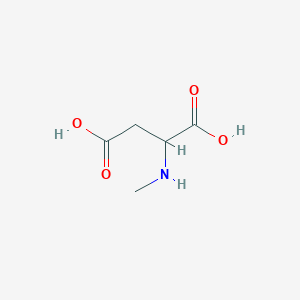
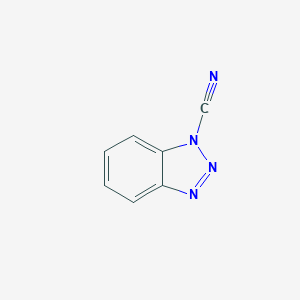
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)

